molecular formula C9H7FO2S B1376597 7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione CAS No. 1423034-13-2

7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione

Cat. No.: B1376597
CAS No.: 1423034-13-2
M. Wt: 198.22 g/mol
InChI Key: MZPZNYIHHFYLJN-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione is a fluorinated sulfone derivative of benzothiophene, characterized by a sulfonyl group (SO₂) at the 1-position, a fluorine substituent at the 7-position, and a methyl group at the 3-position. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects, influencing binding interactions in biological systems .

Properties

IUPAC Name

7-fluoro-3-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2S/c1-6-5-13(11,12)9-7(6)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZNYIHHFYLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that derivatives of benzothiophene compounds exhibit anticancer activity. For instance, 7-fluoro-3-methyl derivatives have shown potential in inhibiting tumor growth in specific cancer cell lines, making them candidates for further development as anticancer agents.

Mechanism of Action:
The mechanism involves the interaction with cellular pathways that regulate apoptosis and cell proliferation. These compounds may induce cell cycle arrest and promote apoptosis in cancer cells through the modulation of signaling pathways such as MAPK and PI3K/Akt .

Biological Studies

Antimicrobial Activity:
7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

Immunomodulatory Effects:
This compound has also been explored for its immunomodulatory effects. It may enhance the immune response by modulating cytokine production, which is critical in managing autoimmune diseases and infections .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effects
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits tumor growth
Biological StudiesAntimicrobial agentsDisrupts bacterial membranes; inhibits growth
ImmunologyImmunomodulatorsModulates cytokine production; enhances immune response

Case Studies

Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that these compounds could serve as lead structures for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous compounds in the Building Blocks Catalogue (Enamine Ltd, 2020) provide a basis for comparative analysis.

7-Amino-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione

  • Structure: Features an amino group at the 7-position and lacks the 3-methyl and 7-fluoro substituents.
  • Molecular Weight : 142.59 g/mol (C₆H₇ClN₂) vs. ~199.21 g/mol (estimated for 7-Fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione).
  • Reactivity: The amino group increases nucleophilicity, whereas the fluorine in the target compound reduces electron density, making it less reactive in electrophilic substitutions .
  • Applications: 7-Amino derivatives are often used as intermediates in drug synthesis, but the fluorinated analog may exhibit improved pharmacokinetic properties.

Tricyclo[4.3.1.1³,⁸]undecan-4-amine Hydrochloride

  • Molecular Weight : 201.74 g/mol (C₁₁H₂₀ClN) vs. the target compound’s lower molecular weight.
  • Key Differences : The absence of a benzothiophene core and sulfonyl group limits structural and functional comparability. This compound’s rigid tricyclic framework contrasts with the planar benzothiophene system, affecting solubility and bioavailability .

Data Table: Comparative Properties of Benzothiophene Derivatives

Property 7-Fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione (Estimated) 7-Amino-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione Tricyclo[4.3.1.1³,⁸]undecan-4-amine HCl
Molecular Formula C₉H₆FO₂S C₆H₇ClN₂ C₁₁H₂₀ClN
Molecular Weight (g/mol) ~199.21 142.59 201.74
Key Substituents 7-F, 3-CH₃, SO₂ 7-NH₂, SO₂ Tricyclic amine, HCl
Reactivity Profile Electron-deficient due to F and SO₂ Nucleophilic (NH₂) Basic (amine), rigid structure
Potential Applications Enzyme inhibitors, OLED materials Drug intermediates Structural scaffolds

Research Findings and Functional Insights

  • Electronic Effects: Fluorine and sulfonyl groups in 7-Fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione create a strong electron-withdrawing effect, which may enhance binding to electron-rich biological targets (e.g., kinases) compared to non-fluorinated analogs .
  • This contrasts with unsubstituted benzothiophenes, which may exhibit less selectivity.
  • Synthetic Challenges: Fluorination at the 7-position requires specialized reagents (e.g., Selectfluor®), whereas amino derivatives are synthesized via simpler nucleophilic substitution .

Limitations and Knowledge Gaps

The evidence provided lacks direct data on 7-Fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione, necessitating extrapolation from structurally related compounds. Key gaps include:

  • Experimental data on solubility, stability, and toxicity.
  • Direct comparisons with fluorinated benzothiophene sulfones (e.g., 5-Fluoro or 6-Fluoro isomers).

Further studies leveraging databases like Reaxys or PubMed are recommended to validate these hypotheses.

Biological Activity

Overview

7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione is a synthetic compound belonging to the class of benzothiophene derivatives. With a molecular formula of C9H7FO2S and a molecular weight of 198.22 g/mol, this compound has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and related research findings.

The synthesis of this compound typically involves fluorinating agents and sulfur-containing reagents under controlled conditions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate low minimum inhibitory concentrations (MIC) against various bacterial strains. For example:

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
3-Halobenzo[b]thiophene16Gram-positive bacteria

These findings suggest that the compound may be effective against resistant strains of bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The benzothiophene scaffold is recognized for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preclinical studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzothiophene derivatives like this compound exhibit a range of other biological activities:

  • Anti-inflammatory : Compounds in this class have been shown to reduce inflammation markers in various models.
  • Antioxidant : The compound may possess antioxidant properties that protect cells from oxidative stress.
  • Antitubercular : Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. These interactions may modulate enzyme activities or receptor functions critical for disease progression. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could also interact with receptors involved in inflammatory responses or cell signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of benzothiophene derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, showcasing the potential for developing new antibiotics from this class of compounds .
  • Cancer Treatment : In vitro studies indicated that treatment with benzothiophene derivatives led to a marked decrease in proliferation rates of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for 7-fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione, and how can reaction yields be improved?

The Gewald reaction is a foundational method for synthesizing benzothiophene derivatives, involving the cyclization of ketones with sulfur and cyanoacetates . For 7-fluoro-3-methyl-1λ⁶-benzothiophene-1,1-dione, modifications to this protocol may include:

  • Fluorine incorporation : Electrophilic fluorination at the 7-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Methyl group introduction : Alkylation at the 3-position via Friedel-Crafts alkylation or Grignard reagent addition.
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents.

Key analytical validation : Monitor reaction progress via TLC or HPLC, and confirm purity with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

A multi-technique approach is essential:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm substituent positions and fluorine integrationChemical shifts for fluorine (δ ~120–140 ppm in ¹⁹F NMR) and methyl groups (δ ~2.1–2.5 ppm)
XRD Resolve crystal packing and λ⁶-sulfone configurationCompare with CCDC database entries for benzothiophene-diones
HPLC-MS Assess purity (>98%) and detect byproductsUse C18 columns with UV detection at 254 nm
FT-IR Identify sulfone (S=O stretching at ~1300–1150 cm⁻¹) and C-F bonds (~1000–1100 cm⁻¹)

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for sulfones).
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; λ⁶-sulfones are generally stable but may undergo photoreduction in polar solvents.
  • Hydrolytic stability : Test in aqueous buffers (pH 2–12) at 25–60°C; sulfone groups resist hydrolysis, but fluorine substituents may affect solubility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s electronic properties in π-conjugated systems?

The benzothiophene-dione core acts as a strong electron-deficient moiety due to the electron-withdrawing sulfone (-SO₂) and fluorine groups. Key factors influencing charge transport in organic semiconductors:

  • HOMO/LUMO levels : DFT calculations predict LUMO stabilization (~-3.5 eV), enabling n-type semiconductor behavior in organic field-effect transistors (OFETs) .
  • Charge mobility : Measure using space-charge-limited current (SCLC) or OFET configurations; expect µ ~10⁻³–10⁻² cm²/V·s due to planar π-stacking .
  • Substituent effects : The 3-methyl group enhances solubility without disrupting conjugation, while 7-fluoro improves oxidative stability .

Q. How can computational modeling predict structure-activity relationships (SAR) for biological or electronic applications?

  • Molecular docking : Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina; benzothiophene-diones show affinity due to sulfone-mediated hydrogen bonding .
  • QSAR models : Corate electronic parameters (Hammett σ constants for fluorine) with antifungal IC₅₀ values; fluorine’s electronegativity enhances membrane permeability .
  • Charge transport simulations : Use Marcus theory to calculate reorganization energies; low λ (~0.3 eV) suggests efficient hopping in thin-film devices .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting biological activity or charge mobility values)?

  • Reproducibility checks : Standardize synthetic protocols (e.g., solvent purity, reaction time) and characterization methods.
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability or biological replicates.
  • Cross-disciplinary validation : For electronic properties, corroborate OFET data with photoelectron spectroscopy (UPS/IPES) . For biological activity, validate via enzyme assays (e.g., MIC for antimicrobial studies) and in silico ADMET predictions .

Q. What strategies mitigate challenges in scaling up synthesis for academic research quantities?

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., fluorination).
  • Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts.
  • Purification : Use flash chromatography with gradients (hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How does the compound’s molecular packing influence its performance in thin-film devices?

  • XRD/GI-XRD : Analyze π-π stacking distances (target ~3.4 Å for optimal charge transport).
  • Morphology control : Spin-coating vs. vapor deposition; annealing at 150°C improves crystallinity .
  • Doping effects : Introduce F4-TCNQ to enhance conductivity via charge transfer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 2
7-Fluoro-3-methyl-1lambda6-benzothiophene-1,1-dione

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